molecular formula C8H17NO3 B1375217 Tert-butyl 2-(methoxyamino)propanoate CAS No. 1536471-78-9

Tert-butyl 2-(methoxyamino)propanoate

Cat. No.: B1375217
CAS No.: 1536471-78-9
M. Wt: 175.23 g/mol
InChI Key: ZWHXAQRDTHKQMF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methoxyamino)propanoate is an organic compound with the molecular formula C8H17NO3. It is a derivative of propanoic acid and contains a tert-butyl ester group and a methoxyamino group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(methoxyamino)propanoate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl 2-bromoacetate with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methoxyamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxyamino group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Tert-butyl 2-(methoxyamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methoxyamino)propanoate involves its interaction with various molecular targets. The methoxyamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active methoxyamino moiety, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-aminoacetate
  • Tert-butyl 2-hydroxypropanoate
  • Methyl 2-(methoxyamino)propanoate

Uniqueness

Tert-butyl 2-(methoxyamino)propanoate is unique due to the presence of both a tert-butyl ester group and a methoxyamino group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

Tert-butyl 2-(methoxyamino)propanoate is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as an intermediate in the synthesis of more complex organic molecules and its potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic stability, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H21_{21}N1_{1}O3_{3}
  • Molecular Weight : 201.29 g/mol

The compound features a tert-butyl group, a methoxy group, and an amino group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The methoxyamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their catalytic activity. This property makes it useful in studying enzyme mechanisms.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active methoxyamino moiety, which may participate in further biochemical reactions.

Metabolic Stability

Metabolic stability is crucial for the efficacy of pharmaceutical compounds. Research indicates that tert-butyl groups can be metabolically labile, often undergoing oxidation to form alcohols or other derivatives . In vitro studies using rat and human liver microsomes have shown that the major metabolic pathway for compounds containing tert-butyl groups is oxidation, which can significantly affect their pharmacokinetics .

Table 1: Comparison of Metabolic Stability

CompoundHalf-Life (min)Metabolic Pathway
This compoundTBDOxidation
Trifluoromethylcyclopropyl analogue114Reduced metabolism
Tert-butyl-containing compounds63High metabolic clearance

This table summarizes findings from studies comparing the metabolic stability of tert-butyl derivatives with alternatives like trifluoromethyl groups, which have shown improved stability due to reduced susceptibility to metabolic processes .

Applications in Drug Development

Due to its biological activity, this compound is being explored for potential applications in drug development. Its structural characteristics allow it to serve as a building block for synthesizing pharmaceutical compounds that may target specific biological pathways.

Case Studies

  • Enzyme Mechanism Studies : Research has utilized this compound to investigate enzyme mechanisms, particularly in understanding how modifications to the methoxyamino group influence enzyme activity.
  • Pharmaceutical Synthesis : The compound has been employed as an intermediate in synthesizing more complex molecules with potential therapeutic effects. Its ability to interact with various biomolecules makes it a versatile candidate for further development.

Properties

IUPAC Name

tert-butyl 2-(methoxyamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-6(9-11-5)7(10)12-8(2,3)4/h6,9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHXAQRDTHKQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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